[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position and an ethylcarbamate moiety at the 4-position. This compound belongs to a broader class of piperidine-based carbamates, which are frequently explored in medicinal chemistry for their modularity in drug design, particularly in targeting enzymes or receptors with amine-recognition sites .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-20(16-8-11-19(12-9-16)13-10-18)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLLBJZPJLQWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138246 | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-ethyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353976-79-0 | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-ethyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-ethyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester, also known as Phenylmethyl N-[1-(2-aminoethyl)-4-piperidinyl]-N-ethylcarbamate, is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H27N3O
- Molecular Weight : 305.42 g/mol
- CAS Number : 1353976-79-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer therapy and neurodegenerative diseases. The following sections detail its mechanisms and effects.
1. Cancer Therapy
Recent studies have indicated that piperidine derivatives, including the compound , exhibit anticancer properties. For instance, research shows that certain piperidine analogs can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor types.
| Study | Findings |
|---|---|
| Liu et al. (2023) | Demonstrated that piperidine derivatives can inhibit IKKβ, a key regulator in NF-κB signaling linked to cancer progression. |
| Research on Piperidine Analog (2022) | Showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. |
2. Neurodegenerative Diseases
The compound has also been explored for its potential in treating Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes makes it a candidate for enhancing cholinergic transmission, which is often impaired in Alzheimer's patients.
| Mechanism | Description |
|---|---|
| AChE Inhibition | Enhances acetylcholine levels, potentially improving cognitive function. |
| BuChE Inhibition | May provide additional therapeutic benefits by modulating cholinergic activity. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of piperidine derivatives. Modifications to the piperidine ring and the carbamate moiety can significantly influence biological activity.
Key Findings from SAR Studies
- Nitrogen Atom Presence : Essential for maintaining biological activity.
- Substituent Variations : Different substituents on the piperidine ring can enhance binding affinity to target proteins involved in cancer and neurodegenerative pathways.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound.
-
Case Study on Cancer Treatment :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Results : The compound showed a significant reduction in cell viability in treated groups compared to controls, indicating strong anticancer potential.
-
Case Study on Alzheimer’s Disease :
- Objective : Assess cognitive improvement in animal models.
- Results : Animals treated with the compound exhibited enhanced memory retention and reduced amyloid plaque formation compared to untreated groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of benzyl ester derivatives with variations in substituent positions, functional groups, and carbamate modifications. Below is a detailed comparison:
Structural Isomerism and Substituent Positioning
- [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (Compound 5, ): Differs in the placement of the 2-aminoethyl group on the piperidin-3-yl ring instead of the 4-position. This positional isomerism may alter steric interactions with biological targets, affecting binding affinity .
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (): Replaces the ethyl group on the carbamate with an isopropyl substituent. The bulkier isopropyl group could reduce solubility but enhance hydrophobic interactions in binding pockets .
Functional Group Modifications
- [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester (): Substitutes the 2-aminoethyl group with a 2-aminoacetyl moiety.
- [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester (): Replaces the amino group with a chloro-acetyl group, introducing electrophilic reactivity. This modification may confer covalent binding properties but raises toxicity concerns .
Carbamate and Piperidine Modifications
- 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (): Incorporates a cyclopropylamino-methyl group on the piperidine ring.
- [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (): Features a hydroxyethyl group instead of aminoethyl. The hydroxyl group enhances hydrophilicity, which may reduce blood-brain barrier penetration compared to the target compound .
Data Table: Key Structural and Functional Differences
*Molecular weights estimated based on chemical formulas in evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
